2-((1-(3-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
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Overview
Description
2-((1-(3-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of piperidine with 3-methoxybenzoyl chloride, followed by the alkylation of the resulting intermediate with a suitable alkylating agent. The final step involves the cyclization of the intermediate to form the pyridazinone core under specific reaction conditions, such as heating in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((1-(3-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-((1-(3-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-(3-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit a key enzyme involved in a metabolic pathway, thereby altering the pathway’s activity .
Comparison with Similar Compounds
Similar Compounds
2-((1-(3-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one: shares structural similarities with other pyridazinone derivatives, such as:
Uniqueness
The unique combination of the methoxybenzoyl and piperidinylmethyl groups in this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[[1-(3-methoxybenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-6-7-18(23)22(20-14)13-15-8-10-21(11-9-15)19(24)16-4-3-5-17(12-16)25-2/h3-7,12,15H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUVQLKLJWXLGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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